Cas no 1806436-40-7 (2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one)
2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one
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- Inchi: 1S/C11H12Br2O/c1-3-8-4-9(6-10(13)5-8)11(14)7(2)12/h4-7H,3H2,1-2H3
- InChI Key: UYQDCBBHTKITPI-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1=CC(=CC(=C1)CC)Br)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- XLogP3: 4.3
- Topological Polar Surface Area: 17.1
2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014684-1g |
2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one |
1806436-40-7 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one
Recent Advances in the Study of 2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one (CAS: 1806436-40-7)
The compound 2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one (CAS: 1806436-40-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its brominated aromatic and carbonyl functional groups, has shown promising potential in various applications, including drug discovery, organic synthesis, and material science. Recent studies have focused on elucidating its chemical properties, biological activities, and synthetic pathways, providing valuable insights for researchers in the field.
One of the key areas of interest is the role of 2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one as a versatile intermediate in organic synthesis. Researchers have demonstrated its utility in the construction of complex molecular frameworks, particularly in the synthesis of bioactive compounds. A study published in the Journal of Medicinal Chemistry highlighted its use in the development of novel kinase inhibitors, where the bromine substituents were found to enhance binding affinity and selectivity towards target proteins. The study also reported improved pharmacokinetic properties of the resulting inhibitors, suggesting potential therapeutic applications.
In addition to its synthetic applications, recent investigations have explored the biological activities of 2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one. Preliminary in vitro studies have indicated that this compound exhibits moderate cytotoxicity against certain cancer cell lines, particularly those associated with solid tumors. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. However, further studies are required to fully understand its pharmacological profile and to optimize its efficacy and safety.
Another noteworthy development is the optimization of synthetic routes for 2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one. A recent publication in Organic Process Research & Development described a scalable and cost-effective method for its production, utilizing a one-pot bromination and Friedel-Crafts acylation sequence. This advancement not only improves the accessibility of the compound for research purposes but also reduces the environmental impact associated with its synthesis. The study emphasized the importance of green chemistry principles in the development of such methodologies.
Despite these promising findings, challenges remain in the application of 2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one. Issues such as stability under physiological conditions and potential off-target effects need to be addressed in future research. Nevertheless, the compound's unique chemical properties and biological activities make it a valuable tool for drug discovery and chemical biology. Ongoing studies are expected to further elucidate its potential and expand its applications in the pharmaceutical and materials science fields.
In conclusion, 2-Bromo-1-(3-bromo-5-ethylphenyl)propan-1-one (CAS: 1806436-40-7) represents a compelling subject of research in chemical biology and pharmaceutical sciences. Recent studies have highlighted its versatility as a synthetic intermediate and its potential biological activities, paving the way for future investigations. As research progresses, this compound may play an increasingly important role in the development of new therapeutic agents and functional materials.
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